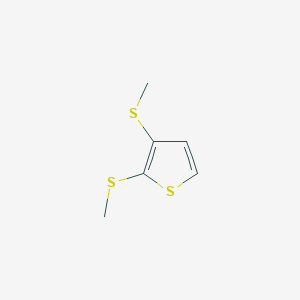
2,3-Bis(methylthio)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(methylthio)thiophene is a sulfur-containing heterocyclic compound with the molecular formula C6H8S3 It is a derivative of thiophene, characterized by the presence of two methylthio groups attached to the 2 and 3 positions of the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(methylthio)thiophene typically involves the reaction of thiophene derivatives with methylthiolating agents. One common method is the reaction of 2,3-dibromothiophene with sodium methylthiolate in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions: 2,3-Bis(methylthio)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous ether or tetrahydrofuran.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
科学的研究の応用
2,3-Bis(methylthio)thiophene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of sulfur-containing biomolecules and their interactions.
作用機序
The mechanism of action of 2,3-Bis(methylthio)thiophene involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its ability to undergo electrophilic substitution allows it to interact with nucleophilic sites in biological molecules, potentially affecting enzyme activity and protein function .
類似化合物との比較
- 2,5-Bis(methylthio)thiophene
- 2,3,4-Tris(methylthio)thiophene
- 2,3,5-Tris(methylthio)thiophene
Comparison: 2,3-Bis(methylthio)thiophene is unique due to the specific positioning of the methylthio groups, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in organic synthesis and materials science .
特性
分子式 |
C6H8S3 |
|---|---|
分子量 |
176.3 g/mol |
IUPAC名 |
2,3-bis(methylsulfanyl)thiophene |
InChI |
InChI=1S/C6H8S3/c1-7-5-3-4-9-6(5)8-2/h3-4H,1-2H3 |
InChIキー |
USJYCAAEMUTEQS-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(SC=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















